molecular formula C22H20FN3O2 B4669867 2-[(4-fluorobenzyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

2-[(4-fluorobenzyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4669867
M. Wt: 377.4 g/mol
InChI Key: WHYGUWLRBMRVAZ-UHFFFAOYSA-N
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Description

2-[(4-fluorobenzyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound with a molecular formula of C22H20FN3O2 This compound is characterized by the presence of a fluorobenzyl group, a methoxyphenyl group, and a dihydroquinazolinone core

Preparation Methods

The synthesis of 2-[(4-fluorobenzyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydroquinazolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorobenzyl group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with an amine group on the dihydroquinazolinone core.

    Attachment of the methoxyphenyl group: This can be done through electrophilic aromatic substitution reactions.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

2-[(4-fluorobenzyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions vary based on the specific reaction pathway chosen .

Scientific Research Applications

2-[(4-fluorobenzyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(4-fluorobenzyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-[(4-fluorobenzyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-[(4-fluorophenyl)methylamino]-7-(4-methoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O2/c1-28-18-8-4-15(5-9-18)16-10-20-19(21(27)11-16)13-25-22(26-20)24-12-14-2-6-17(23)7-3-14/h2-9,13,16H,10-12H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYGUWLRBMRVAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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